7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, characterized by a fused bicyclic core structure incorporating sulfur and nitrogen heteroatoms. The presence of a tert-butyl group at the 7-position and a 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl substituent at the 2-position distinguishes it from simpler analogs. The synthesis of such derivatives often involves multistep reactions, including nitrogen-containing Wittig reactions and cyclization strategies .
Properties
IUPAC Name |
7-tert-butyl-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-26(2,3)18-8-9-19-20(14-18)32-25-23(19)24(31)27-21(28-25)10-11-22(30)29-13-12-16-6-4-5-7-17(16)15-29/h4-7,18H,8-15H2,1-3H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOHZISGGVRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials
Formation of Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothienopyrimidine ring system.
Introduction of tert-Butyl Group: The tert-butyl group is introduced using tert-butylating agents such as tert-butyl chloride in the presence of a strong base.
Attachment of Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety is attached through a series of reactions, including condensation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the dihydroisoquinoline moiety, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a common pharmacophore. Key analogs include:
- 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (): Features a bromophenoxy substituent and isopropyl group. X-ray crystallography confirms planar geometry, with sulfur and nitrogen atoms contributing to π-stacking interactions in biological targets .
- 2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (): Replaces the oxopropyl side chain with a methylthiophenylamine group, enhancing solubility but reducing steric bulk .
Substituent-Driven Activity Differences
- 3,5-Di-tert-butyl-4-hydroxyphenyl-substituted analogs (): Exhibit antioxidant activity due to phenolic hydroxyl groups, achieving IC₅₀ values < 10 μM in DPPH radical scavenging assays. The tert-butyl groups in the target compound may confer similar stability but lack direct antioxidant functionality .
- 3-Amino-7-ethyl derivatives (): Show moderate kinase inhibition (e.g., CDK2 inhibition at ~50% at 10 μM). The dihydroisoquinolinyl group in the target compound may enhance selectivity for neurotransmitter receptors .
Analogs with Reported Bioactivity
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP (~3.5 predicted), favoring blood-brain barrier penetration compared to polar analogs like 4k (logP ~2.1) .
- Solubility : The 3-oxopropyl side chain may improve aqueous solubility relative to purely aromatic analogs (e.g., ).
Key Research Findings and Gaps
Data gaps: No direct biological data exist for the target compound; predictions are based on structural analogs.
Biological Activity
The compound 7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule belonging to the class of benzothienopyrimidines. This compound has garnered interest due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound includes several notable features:
- tert-butyl group
- dihydroisoquinoline moiety
- tetrahydrobenzothienopyrimidine core
These structural components contribute to its unique properties and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of benzothienopyrimidines can inhibit cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.096 μM to 5.06 nM for specific targets like EGFR .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Certain derivatives have shown potent inhibitory activity against carbonic anhydrase with IC50 values comparable to established inhibitors like acetazolamide .
- Receptor Tyrosine Kinase Inhibition : Similar compounds have been reported as effective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
Antiviral Activity
Recent studies have also explored the antiviral potential of related compounds:
- For example, one study identified a compound with significant antiviral activity against SARS-CoV-2 with an EC50 value of 1.1 μM . This suggests that structural analogs may exhibit similar properties.
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to specific enzymes or receptors , thereby modulating their activity.
- Influencing signal transduction pathways associated with cell proliferation and survival.
Case Studies and Research Findings
| Study | Findings | Target |
|---|---|---|
| Study A | IC50 = 0.096 μM against EGFR | Anticancer |
| Study B | Potent inhibition of carbonic anhydrase | Enzyme Inhibition |
| Study C | EC50 = 1.1 μM against SARS-CoV-2 | Antiviral Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
